molecular formula C7H9N B079223 cyclohex-2-ene-1-carbonitrile CAS No. 13048-17-4

cyclohex-2-ene-1-carbonitrile

Cat. No.: B079223
CAS No.: 13048-17-4
M. Wt: 107.15 g/mol
InChI Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C₇H₉N. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a cyclohexene ring with a nitrile group attached to it, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

cyclohex-2-ene-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of cyclohexene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of benzonitrile. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

cyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclohex-2-ene-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can undergo various transformations under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cyclohex-2-ene-1-carbonitrile is unique due to the presence of both a nitrile group and a double bond in the cyclohexene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

cyclohex-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQBSKNMMFNYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926753
Record name Cyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13048-17-4
Record name 2-Cyclohexene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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